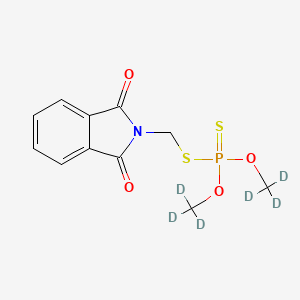

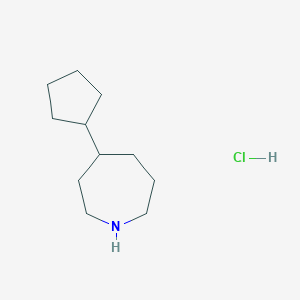

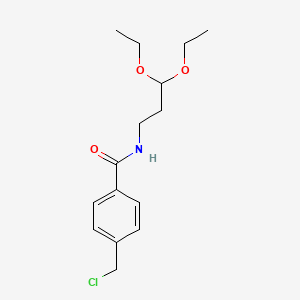

![molecular formula C9H11Cl2FN2 B1492425 4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole CAS No. 2098034-10-5](/img/structure/B1492425.png)

4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole

Overview

Description

“4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Amini et al. synthesized a similar compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide, and evaluated it for anti-tubercular activity .Molecular Structure Analysis

The molecular formula of “4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole” is C9H11Cl2FN2 .Physical And Chemical Properties Analysis

Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications

Antitumor Activity

Imidazole derivatives have been evaluated for their antitumor activity. A study compared the activity of a ruthenium derivative, imidazolium-bis(imidazole)tetrachlororuthenate (III), with 5′-deoxy-5-fluorouridine in treating colorectal cancer in rats, showing significant antitumoral efficacy (Garzon, Berger, Keppler, & Schmähl, 2004).

Corrosion Inhibition

Research on imidazole derivatives has also explored their efficiency as corrosion inhibitors for copper in acidic environments. One study demonstrated that derivatives like 1-(p-tolyl)-4-methylimidazole exhibit high inhibitory efficiency, suggesting potential applications in protecting metals from corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).

Pharmaceutical Development

Imidazole derivatives are crucial in developing new pharmaceuticals. For example, structural modifications of imidazole-based compounds have led to the discovery of potent 5-lipoxygenase inhibitors with improved pharmacokinetic and toxicological profiles, indicating their potential as orally active medications (Mano et al., 2004).

Antibacterial and Antifungal Studies

Several imidazole derivatives have been synthesized and tested for their antimicrobial properties. Some compounds, particularly dichloro and trichloro-derivatives, showed promising inhibitory effects against pathogens like Candida albicans and Staphylococcus aureus, suggesting their application in treating infections (Menozzi et al., 2004).

Material Science

Imidazole units, due to their dipolar nature, have been utilized in creating ferroelectric and antiferroelectric materials. These materials exhibit high electric polarization and temperature robust ferroelectricity, presenting opportunities for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

properties

IUPAC Name |

4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2FN2/c10-7-8(11)14(6-13-7)5-9(12)3-1-2-4-9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOWLAJWPGWSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2C=NC(=C2Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

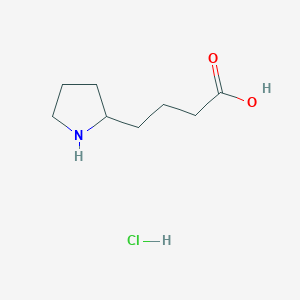

![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

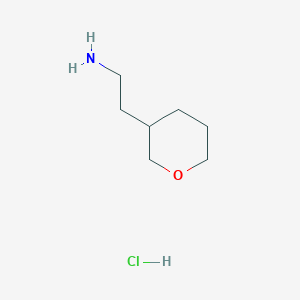

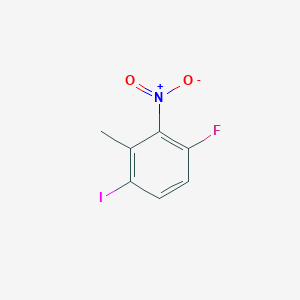

![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)

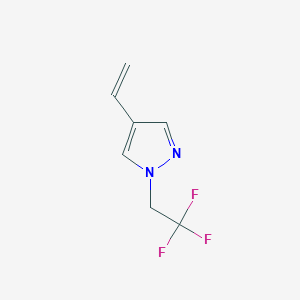

![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)